molecular formula C7H6N2O4 B1193951 6-Nitro-1,3-benzodioxol-5-amine CAS No. 64993-07-3

6-Nitro-1,3-benzodioxol-5-amine

Cat. No. B1193951
Key on ui cas rn: 64993-07-3
M. Wt: 182.13 g/mol
InChI Key: TXZJXBGDLONQGP-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

40 g of 5-acetamino-6-nitro-1,3-benzodioxole were dissolved with heating in 4 l of methanol in a 10 l round flask equipped with a reflux condenser. To this hot solution was added a boiling solution of 40 g of sodium methoxide in 4 l of methanol and the mixture was boiled under reflux for exactly 15 minutes. Then, the reaction was interrupted by adding 220 ml of glacial acetic acid. The methanol was removed by distillation and the last traces thereof, together with the glacial acetic acid, were removed by a two-fold evaporation with toluene. The product went into solution with 3 l of methylene chloride and could be freed from the organic residues by suction filtration. The methylene chloride solution was filtered through silicon dioxide and evaporated in vacuo. The residue, recrystallized from isopropanol, gave 30.9 g (95% of theory) of 5-amino-6-nitro-1,3-benzodioxole of melting point 203°-204° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)C(C)=O.C[O-].[Na+].C(O)(=O)C>CO>[NH2:1][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N(C(=O)C)C1=CC2=C(OCO2)C=C1[N+](=O)[O-]
Step Two
Name
sodium methoxide
Quantity
40 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for exactly 15 minutes
CUSTOM
Type
CUSTOM
Details
The methanol was removed by distillation
CUSTOM
Type
CUSTOM
Details
the last traces thereof, together with the glacial acetic acid, were removed by a two-fold evaporation with toluene
FILTRATION
Type
FILTRATION
Details
could be freed from the organic residues by suction filtration
FILTRATION
Type
FILTRATION
Details
The methylene chloride solution was filtered through silicon dioxide
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue, recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(OCO2)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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